molecular formula C11H11ClN2 B3037059 [2-氯-6-(1H-吡咯-1-基)苯基]甲胺 CAS No. 418762-88-6

[2-氯-6-(1H-吡咯-1-基)苯基]甲胺

货号 B3037059
CAS 编号: 418762-88-6
分子量: 206.67 g/mol
InChI 键: IDLDHFUUHRCITP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine” often involves reactions with amines . For instance, the synthesis of 1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide involves cycloaddition reactions and subsequent transformations.


Chemical Reactions Analysis

Pyrrole-containing compounds, like “[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine”, are known to undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the presence of excessive π-electrons .

科学研究应用

X 射线晶体学和 DFT 研究

  • 与 [2-氯-6-(1H-吡咯-1-基)苯基]甲胺相关的席夫碱化合物在二齿吡咯烷亚胺形式中表现出互补的氢键。这些化合物在固态反应中显示出前景,并已通过 X 射线衍射和密度泛函理论进行分析 (Akerman & Chiazzari, 2014).

钯(II) 和铂(II) 络合物

  • 衍生自类似化合物的席夫碱配体已用于创建新的钯(II) 和铂(II) 络合物。这些络合物显示出潜在的抗癌活性和 DNA 结合亲和力,表明它们在癌症治疗中的潜力 (Mbugua 等人,2020).

新型细胞毒性剂

  • [2-氯-6-(1H-吡咯-1-基)苯基]甲胺的衍生物已被合成,可作为针对癌细胞的细胞毒性剂,与某些细胞系相比,显示出与参考药物相当或更好的活性 (Ramazani 等人,2014).

催化评估

  • 该化合物的衍生物已被合成并评估其催化应用,尤其是在钯环保持在 Pd(II) 状态的反应中。这项研究证明了这些化合物在催化中的潜力 (Roffe 等人,2016).

用于细胞成像的铁(III) 络合物

  • 使用与 [2-氯-6-(1H-吡咯-1-基)苯基]甲胺相关的席夫碱衍生物的铁(III) 络合物已合成用于细胞成像和光细胞毒性。这些络合物在红光下产生活性氧种类的潜力很大,表明它们在癌症治疗中的效用 (Basu 等人,2014).

属性

IUPAC Name

(2-chloro-6-pyrrol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-4-3-5-11(9(10)8-13)14-6-1-2-7-14/h1-7H,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLDHFUUHRCITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C(=CC=C2)Cl)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-(3′chloro-2′-cyanophenyl)pyrrole (10 g) in diethyl ether solution was added dropwise to a solution of 1M lithium aluminium hydride in ether solution (100 ml) under nitrogen gas. After addition was complete, the reaction mixture was refluxed for 2 h. and then allowed to stir at room temperature overnight (18 h). The mixture was subsequently quenched with water (4 ml), 2N NaOH (8 ml) and water (16 ml). Stirring was continued for a further 1 h after addition. The crystalline salts were filtered and the filtrate dried over anhydrous magnesium sulphate. After filtering, the ether filtrate was evaporated in vacuo to give the title compound (9.4 g) as a colourless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine
Reactant of Route 4
Reactant of Route 4
[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[2-chloro-6-(1H-pyrrol-1-yl)phenyl]methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。